molecular formula C11H13ClN2O B2730620 (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride CAS No. 137349-28-1

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride

Cat. No.: B2730620
CAS No.: 137349-28-1
M. Wt: 224.69
InChI Key: RTZFFHFGTIDJNQ-QRPNPIFTSA-N
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Description

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of oxazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of a suitable precursor, such as an α-halo ketone, with an amine to form the oxazole ring. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce saturated heterocycles.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

    (1S)-1-(5-Phenyl-1,3-thiazol-2-yl)ethanamine: Contains a thiazole ring instead of an oxazole ring.

    (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)propanamine: Similar structure but with a propanamine group instead of an ethanamine group.

Uniqueness

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZFFHFGTIDJNQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(O1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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